3-Acetoxy-2'-iodobenzophenone

Overview

Description

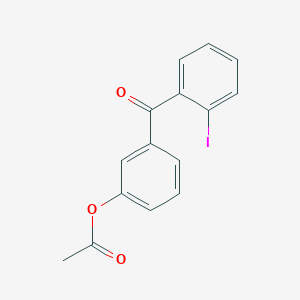

3-Acetoxy-2'-iodobenzophenone (CAS: Not explicitly provided; structurally analogous to 890099-22-6) is an iodinated benzophenone derivative featuring an acetoxy group (-OAc) at the 3-position and an iodine atom at the 2'-position of the benzoyl moiety. Its molecular formula is C₁₅H₁₁IO₃, with a molecular weight of 366.15 g/mol. The compound is primarily utilized in synthetic organic chemistry, particularly in radioiodination processes for preparing ¹²⁵I-labeled aryl compounds . Its structural uniqueness lies in the electronic interplay between the electron-withdrawing iodine and the acetoxy group, which influences reactivity and applications in pharmaceutical intermediates or radiotracer synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’-iodobenzophenone typically involves the acetylation of 2’-iodobenzophenone. One common method is the reaction of 2’-iodobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-2’-iodobenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and purification techniques, such as recrystallization or chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form the corresponding alcohol.

Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and mild heating.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the iodine atom.

Reduction Reactions: The major product is the corresponding alcohol.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

3-Acetoxy-2’-iodobenzophenone has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’-iodobenzophenone involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The iodine atom can be involved in substitution reactions, leading to the formation of new chemical bonds. The benzophenone core can interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Acetoxy-2'-iodobenzophenone

- Structure: Positional isomer of 3-Acetoxy-2'-iodobenzophenone, with the acetoxy group at the 2-position.

- Molecular Formula : C₁₅H₁₁IO₃ (identical molecular weight: 366.15 g/mol).

- Synthesis : Produced via a one-pot tandem diazotization–radioiodination process using polymer-supported nitrite and p-TsOH, achieving a radiochemical yield (RCY) of 94% under optimized conditions (4-hour reaction time) .

- Applications : Used as a precursor for radiotracers in single-photon emission computed tomography (SPECT).

4-Fluoro-2'-iodobenzophenone

- Structure : Substitutes the acetoxy group with a fluorine atom at the 4-position.

- Molecular Formula : C₁₃H₈FIO₂ (molecular weight: 330.11 g/mol).

- Applications : Fluorine’s electronegativity enhances stability and bioavailability, making it valuable in medicinal chemistry for drug candidates.

- Key Difference : The absence of the acetoxy group reduces steric bulk, while fluorine’s electron-withdrawing nature increases metabolic resistance compared to acetoxy derivatives.

3-Cyano-2'-iodobenzophenone

- Structure: Replaces the acetoxy group with a cyano (-CN) group at the 3-position.

- Molecular Formula: C₁₄H₈INO (molecular weight: 333.12 g/mol).

- Properties : Predicted density of 1.72 g/cm³ and boiling point of 457.1°C , indicating higher volatility than acetoxy analogs .

- Applications: The cyano group’s strong electron-withdrawing nature facilitates nucleophilic substitution reactions, useful in agrochemical synthesis.

- Key Difference: The cyano group introduces distinct electronic effects, altering solubility and reactivity compared to acetoxy-substituted derivatives.

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency: The one-pot radioiodination method () is highly effective for 2-iodobenzophenone derivatives, with yields exceeding 90% under optimized conditions. However, 3-substituted analogs may require modified protocols due to steric hindrance from the acetoxy group.

Biological Activity

3-Acetoxy-2'-iodobenzophenone, a compound in the benzophenone family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its antioxidant, antibacterial, and potential antiviral activities, supported by relevant studies and data.

2. Antibacterial Activity

The antibacterial properties of benzophenone derivatives have been investigated extensively. A study on related compounds showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria . For instance, 3-acetoxy-2-methylbenzamide derivatives were tested against various bacterial strains using serial dilution techniques, revealing significant inhibitory effects . This suggests that this compound may also possess similar antibacterial properties.

| Compound | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| 3-Acetoxy-2-methylbenzamide | Staphylococcus aureus | Significant inhibition |

| This compound | Hypothetical | Potentially active |

3. Antiviral Potential

Research into antiviral agents has identified benzophenone derivatives as potential candidates for inhibiting viral replication. For example, compounds structurally related to this compound have been explored for their ability to inhibit HIV protease activity . This enzyme is crucial for the maturation of HIV virions; thus, inhibitors can significantly impact viral replication and provide therapeutic avenues for treating HIV/AIDS.

Case Studies

Case Study: Antimicrobial Screening of Benzophenone Derivatives

In a recent study, various benzophenone derivatives were synthesized and screened for their antimicrobial properties. Among these, derivatives containing acetoxy groups exhibited enhanced antibacterial activity compared to their non-acetylated counterparts. The study highlighted the importance of functional groups in modulating biological activity and suggested further exploration into the structure-activity relationship (SAR) of these compounds .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 3-Acetoxy-2'-iodobenzophenone?

Methodological Answer:

A viable approach involves sequential functionalization of benzophenone derivatives. First, introduce the iodine substituent via electrophilic aromatic iodination using iodine monochloride (ICl) in acetic acid, as demonstrated in analogous iodobenzophenone syntheses . Next, the acetoxy group can be introduced through acetylation of a phenolic precursor using acetic anhydride in the presence of a base (e.g., pyridine). For regioselective acetylation, steric and electronic factors must be controlled, guided by computational modeling (e.g., DFT) to predict reactive sites . Alternative routes may employ cross-coupling reactions (e.g., Ullmann coupling) with pre-functionalized iodobenzene and acetoxybenzene precursors .

Q. Basic: How should this compound be characterized to confirm structural integrity?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR can confirm the acetoxy group (δ ~2.3 ppm for CH, δ ~170 ppm for carbonyl) and iodine’s deshielding effects on aromatic protons .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and substituent positions, critical for distinguishing regioisomers (e.g., 2'- vs. 4'-iodo derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (expected [M+H] for CHIO: 368.1664) .

Q. Advanced: How do electronic effects of the acetoxy and iodine substituents influence the compound’s reactivity?

Methodological Answer:

The electron-withdrawing iodine group activates the aromatic ring toward nucleophilic substitution, while the acetoxy group (electron-withdrawing via resonance) directs electrophiles to specific positions. To study this:

- Perform Hammett analysis using substituent constants () to quantify electronic effects.

- Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict sites for electrophilic/nucleophilic attack .

- Validate experimentally via competitive reactions (e.g., nitration or bromination) followed by HPLC-MS to analyze product distributions .

Q. Advanced: What strategies enable selective cross-coupling reactions at the iodine site?

Methodological Answer:

The iodine substituent is a prime target for transition-metal-catalyzed couplings:

- Suzuki-Miyaura Coupling : Use Pd(PPh) with aryl boronic acids in THF/water. Monitor regioselectivity using F NMR if fluorinated partners are employed .

- Ullmann Coupling : For C–N bond formation, optimize CuI/ligand systems (e.g., 1,10-phenanthroline) in DMF at 110°C .

- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or in-situ IR spectroscopy to identify rate-determining steps .

Q. Basic: How can researchers assess the stability of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Photostability : Expose samples to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC at intervals .

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 25–60°C; track acetoxy cleavage by LC-MS .

Q. Advanced: What mechanistic insights guide the design of substitution reactions involving this compound?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediates in SNAr (nucleophilic aromatic substitution) reactions.

- Isotopic Labeling : Introduce O in the acetoxy group to trace its fate during hydrolysis or transesterification .

- Computational Modeling : Apply QM/MM (quantum mechanics/molecular mechanics) to simulate transition states and predict substituent effects on reaction barriers .

Q. Advanced: How can impurities or byproducts in synthesized batches be identified and quantified?

Methodological Answer:

- HPLC-PDA/ELSD : Use a C18 column with acetonitrile/water gradient elution to separate impurities. Compare retention times with synthesized standards .

- GC-MS : For volatile byproducts (e.g., acetic acid from acetoxy hydrolysis), employ headspace sampling.

- NMR Spectroscopy : H NMR with relaxation reagents (e.g., Cr(acac)) enhances signal resolution for low-concentration impurities .

Properties

IUPAC Name |

[3-(2-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZFCLFOAVAZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641635 | |

| Record name | 3-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-63-5 | |

| Record name | 3-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.